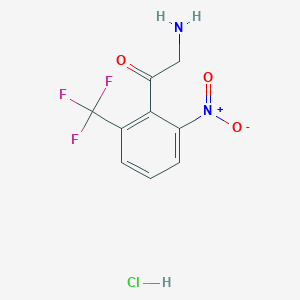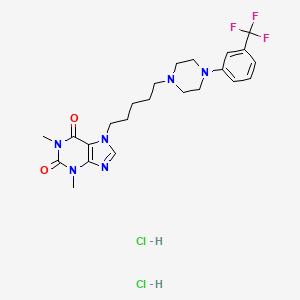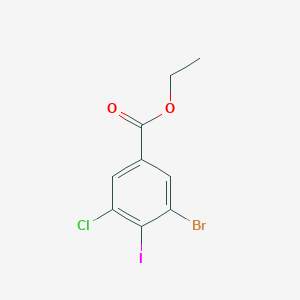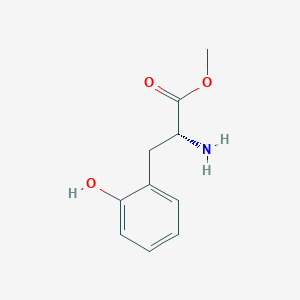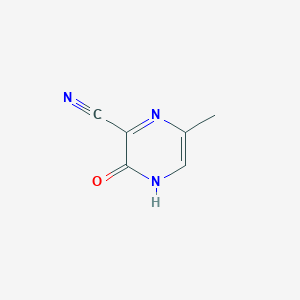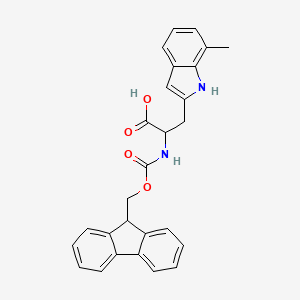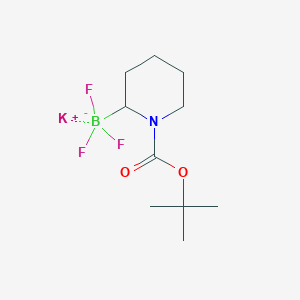
Potassium 1-Boc-piperidin-2-yltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 1-Boc-piperidin-2-yl trifluoroborate is a chemical compound with the molecular formula C10H18BF3KNO2. It is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a trifluoroborate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 1-Boc-piperidin-2-yl trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 1-Boc-piperidine-2-boronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of potassium 1-Boc-piperidin-2-yl trifluoroborate may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions and efficient isolation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 1-Boc-piperidin-2-yl trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the trifluoroborate moiety with various aryl or vinyl halides in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), aryl or vinyl halides, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Conditions: The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are aryl or vinyl-substituted piperidine derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Potassium 1-Boc-piperidin-2-yl trifluoroborate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium 1-Boc-piperidin-2-yl trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate moiety transfers the organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 1-Boc-piperidin-4-yl trifluoroborate
- Potassium 1-Boc-piperidin-3-yl trifluoroborate
- Potassium 1-Boc-piperidin-5-yl trifluoroborate
Uniqueness
Potassium 1-Boc-piperidin-2-yl trifluoroborate is unique due to its specific substitution pattern on the piperidine ring. This substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Numéro CAS |
1684443-04-6 |
|---|---|
Formule moléculaire |
C10H18BF3KNO2 |
Poids moléculaire |
291.16 g/mol |
Nom IUPAC |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]boranuide |
InChI |
InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-7-5-4-6-8(15)11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1 |
Clé InChI |
WKDPZZXAXFATNC-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CCCCN1C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



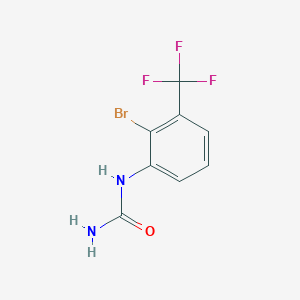
![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)
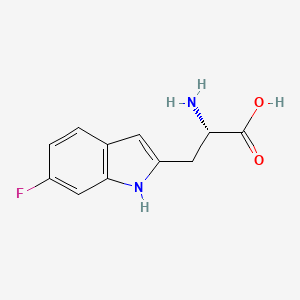
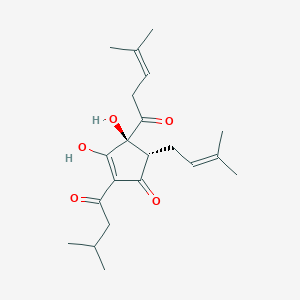
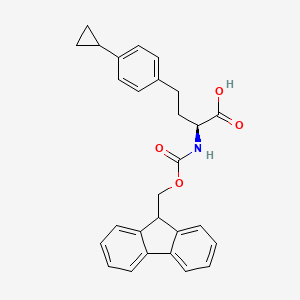
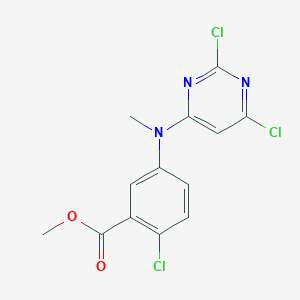
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide](/img/structure/B12851451.png)
